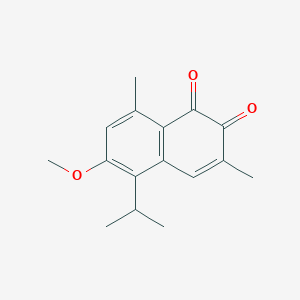
6-Methoxy-3,8-dimethyl-5-(propan-2-yl)naphthalene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-3,8-dimethyl-5-(propan-2-yl)naphthalene-1,2-dione is an organic compound belonging to the naphthalene family This compound is characterized by its unique structure, which includes a methoxy group, two methyl groups, and a propan-2-yl group attached to a naphthalene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3,8-dimethyl-5-(propan-2-yl)naphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the alkylation of a naphthalene derivative followed by oxidation and methoxylation. The reaction conditions often require the use of strong bases, oxidizing agents, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-3,8-dimethyl-5-(propan-2-yl)naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce hydroquinones.
Aplicaciones Científicas De Investigación
6-Methoxy-3,8-dimethyl-5-(propan-2-yl)naphthalene-1,2-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 6-Methoxy-3,8-dimethyl-5-(propan-2-yl)naphthalene-1,2-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling processes.
Oxidative Stress: The compound’s redox properties can influence oxidative stress levels within cells, impacting various biological functions.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenemethanol: A related compound with similar structural features but different functional groups.
γ-Eudesmol: Another naphthalene derivative with distinct biological activities.
Indole Derivatives: Compounds with a similar aromatic structure but containing nitrogen atoms.
Uniqueness
6-Methoxy-3,8-dimethyl-5-(propan-2-yl)naphthalene-1,2-dione stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Propiedades
Número CAS |
36150-18-2 |
|---|---|
Fórmula molecular |
C16H18O3 |
Peso molecular |
258.31 g/mol |
Nombre IUPAC |
6-methoxy-3,8-dimethyl-5-propan-2-ylnaphthalene-1,2-dione |
InChI |
InChI=1S/C16H18O3/c1-8(2)13-11-6-10(4)15(17)16(18)14(11)9(3)7-12(13)19-5/h6-8H,1-5H3 |
Clave InChI |
HBAJDWFIHCMNEI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=CC(=C2C(C)C)OC)C)C(=O)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


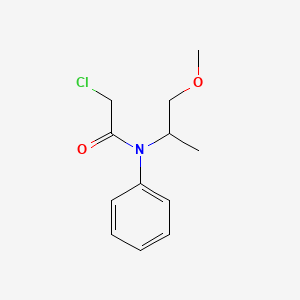
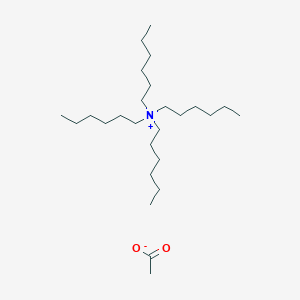
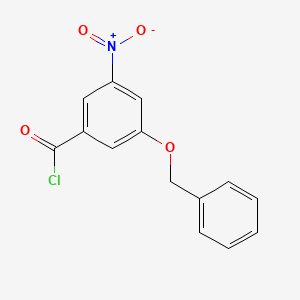
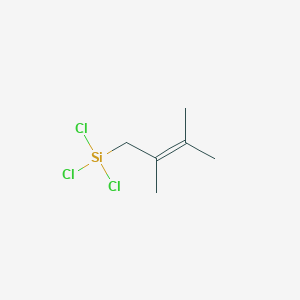
![5-[(4-Chlorophenyl)methyl]-6-[(E)-{[3-(dimethylamino)propyl]imino}methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14677341.png)
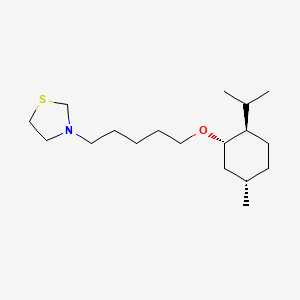
![2-Naphthalenecarboxylic acid, 4-[1-(3-carboxy-4-hydroxy-1-naphthalenyl)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-6-(octadecyloxy)-](/img/structure/B14677343.png)
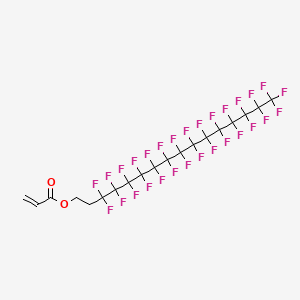

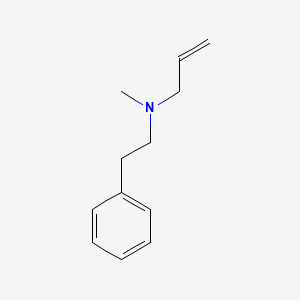
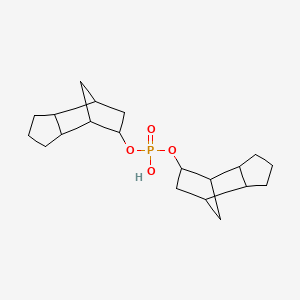
![(5E)-4,4-Dimethyl-5-[(propan-2-yl)imino]pentanenitrile](/img/structure/B14677361.png)
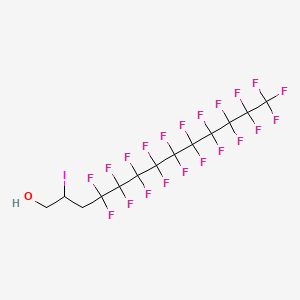
![(2S)-2-amino-3-[4-[(4-hydroxy-3,5-diiodophenyl)methyl]-3,5-diiodophenyl]propanoic acid](/img/structure/B14677383.png)
